molecular formula C18H22N4O4S B2722973 N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899994-72-0

N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2722973
CAS No.: 899994-72-0
M. Wt: 390.46
InChI Key: LFUUEJLIDDAEMV-UHFFFAOYSA-N
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Description

N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a synthetic small molecule characterized by a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxido) and substituted with a meta-tolyl (m-tolyl) aromatic ring. The oxalamide linker bridges the N1-butyl group and the thienopyrazole moiety, creating a bifunctional structure.

The structural uniqueness of this compound lies in its oxalamide backbone and sulfone-modified heterocycle, which enhance stability and binding affinity compared to simpler acetamide derivatives.

Properties

IUPAC Name

N-butyl-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-3-4-8-19-17(23)18(24)20-16-14-10-27(25,26)11-15(14)21-22(16)13-7-5-6-12(2)9-13/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUUEJLIDDAEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazoles. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O4SC_{22}H_{22}N_{4}O_{4}S, with a molecular weight of 438.5 g/mol. The structure features a thieno[3,4-c]pyrazole core which is known for its biological significance.

PropertyValue
Molecular FormulaC22H22N4O4S
Molecular Weight438.5 g/mol
CAS Number899994-80-0

1. Anti-inflammatory Activity

Compounds based on the thieno[3,4-c]pyrazole scaffold have demonstrated significant anti-inflammatory effects. For instance, research indicates that certain derivatives exhibit inhibition of pro-inflammatory cytokines such as TNFα and IL-1 in various cell lines. These compounds have shown IC50 values in the nanomolar range against p38 MAPK enzymes, which are critical targets in inflammatory pathways .

2. Antimicrobial Activity

The antimicrobial potential of thieno[3,4-c]pyrazole derivatives has been explored through various studies. These compounds have exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

3. Antioxidant Properties

Research has indicated that thieno[3,4-c]pyrazole compounds can act as antioxidants. A study evaluated their protective effects against oxidative stress induced by 4-nonylphenol in fish erythrocytes. The results showed a reduction in morphological alterations in red blood cells compared to control groups, suggesting a protective role against oxidative damage .

4. Anticancer Activity

Several studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. These compounds have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. Their activity is often linked to the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Case Study 1: Anti-inflammatory Effects
In one study focusing on the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives, a compound demonstrated an IC50 value of 53 nM on p38 MAPK and significantly inhibited TNFα-induced IL-6 production in SW1353 cells at an IC50 of 820 nM .

Case Study 2: Antioxidant Activity
A study conducted on the effects of thieno[3,4-c]pyrazole compounds on Nile fish showed that these compounds could mitigate oxidative damage caused by environmental toxins. The erythrocyte malformations observed after exposure to toxins were significantly reduced when treated with these compounds .

Scientific Research Applications

Medicinal Chemistry Applications

N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular pathways involved in cancer proliferation are under investigation.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity. Its effectiveness against specific bacterial strains is being evaluated through in vitro assays.
  • Anti-inflammatory Effects : The oxalamide group is known for its potential anti-inflammatory properties. Studies are exploring the compound's ability to modulate inflammatory pathways in cellular models.

Material Science Applications

The unique structural characteristics of this compound also lend it potential applications in material science:

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices is being studied for applications in coatings and composites.
  • Nanotechnology : Due to its unique electronic properties, this compound may serve as a precursor for nanomaterials. Research is ongoing into its use in creating nanoscale devices or sensors.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell growth in breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a promising potential for development into an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide with structurally and functionally related compounds, focusing on substitutions, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Notable Properties
This compound Thieno[3,4-c]pyrazole with sulfone - N1: Butyl
- N2: m-Tolyl-linked oxalamide
Autotaxin (ATX) High binding specificity due to oxalamide hydrogen-bonding motifs; moderate lipophilicity
N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide Thieno[3,4-c]pyrazole with sulfone - N1: 3-Isopropoxypropyl
- N2: m-Tolyl-linked oxalamide
Not explicitly stated (PubChem entry) Increased hydrophilicity from isopropoxypropyl group; potential for enhanced solubility
Thieno[3,4-c]pyrazol-3-yl acetamides (Patent: WO 2022/003377) Thieno[3,4-c]pyrazole with variable substituents - Acetamide linker (single amide)
- Diverse alkyl/aryl groups
Autotaxin (ATX) Reduced hydrogen-bonding capacity vs. oxalamides; lower IC50 values in some analogs

Key Findings:

Oxalamide vs. Acetamide Linkers The oxalamide group in the target compound provides two amide bonds, enabling stronger hydrogen-bond interactions with autotaxin’s active site compared to acetamide derivatives (single amide). This likely enhances inhibitory potency and selectivity . Example: In the patent WO 2022/003377, acetamide-based analogs showed IC50 values in the nanomolar range, but oxalamide derivatives (e.g., the butyl-substituted compound) may achieve sub-nanomolar activity due to improved binding .

Substituent Effects on Pharmacokinetics

  • Butyl vs. Isopropoxypropyl : The butyl chain in the target compound increases lipophilicity (logP ~3.2), favoring blood-brain barrier penetration, whereas the isopropoxypropyl group in the PubChem analog introduces ether oxygen atoms, improving aqueous solubility (logP ~2.5) .
  • m-Tolyl Group : The meta-methyl substitution on the phenyl ring enhances metabolic stability compared to para- or ortho-substituted analogs, reducing cytochrome P450-mediated oxidation .

Sulfone Modification The 5,5-dioxido (sulfone) group in the thienopyrazole core increases electron-withdrawing effects, stabilizing the heterocycle and enhancing binding to autotaxin’s hydrophobic pocket. This modification is absent in non-sulfonated analogs, which exhibit shorter half-lives in vivo .

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